molecular formula C20H25N3O5S2 B6571690 N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide CAS No. 946283-98-3

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide

Cat. No.: B6571690
CAS No.: 946283-98-3
M. Wt: 451.6 g/mol
InChI Key: KNFIIBMCXMNUDM-UHFFFAOYSA-N
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Description

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide is an organic compound known for its intriguing chemical properties and significant potential across various fields. This compound belongs to a class of molecules containing both sulfonyl and acetamide functional groups, making it versatile in its applications and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide can be accomplished through a multi-step synthetic process. The first step typically involves the formation of the sulfonyl intermediate. This may include the sulfonation of the tetrahydroquinoline core followed by sulfonamide formation via amination. The final step generally involves acetamidation of the phenyl ring through a nucleophilic substitution reaction under mild conditions, often catalyzed by organic or inorganic bases.

Industrial Production Methods

Scaling up the production of this compound for industrial purposes requires optimization of the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors for precise control of temperature and reaction time, as well as purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: It can undergo oxidation reactions, particularly at the sulfamoyl group, which can transform it into various sulfonate esters.

  • Reduction: The compound’s quinoline ring can be subject to reduction, potentially yielding dihydroquinoline derivatives.

  • Substitution: N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide can participate in nucleophilic aromatic substitution reactions, especially given the electron-withdrawing nature of its functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: Common oxidation agents include potassium permanganate and hydrogen peroxide.

  • Reduction Reagents: Sodium borohydride and lithium aluminum hydride are typically used for reduction reactions.

  • Substitution Reagents: Conditions often involve strong bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents.

Major Products

Major products from these reactions include sulfonate esters from oxidation, dihydroquinoline derivatives from reduction, and various substituted amides from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

This compound serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules for research and development.

Biology and Medicine

In biological research, N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide has potential as a lead compound in drug discovery, particularly in the development of sulfonamide-based therapeutics.

Industry

In industrial applications, it is useful in the synthesis of advanced materials and chemical products, contributing to the development of new technologies and manufacturing processes.

Mechanism of Action

N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide exerts its effects through interactions with specific molecular targets, such as enzymes and receptors, modulating their activity. The sulfonyl and acetamide groups are critical in binding interactions, influencing the compound's bioactivity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)methanamide

  • **N-(4-{[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide

Uniqueness

Compared to these similar compounds, N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)acetamide exhibits unique physicochemical properties, such as specific solubility and reactivity profiles, which may confer advantages in certain applications, particularly in drug design and material science.

Properties

IUPAC Name

N-[4-[(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-3-13-29(25,26)23-12-4-5-16-14-18(8-11-20(16)23)22-30(27,28)19-9-6-17(7-10-19)21-15(2)24/h6-11,14,22H,3-5,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFIIBMCXMNUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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